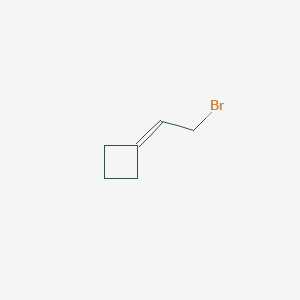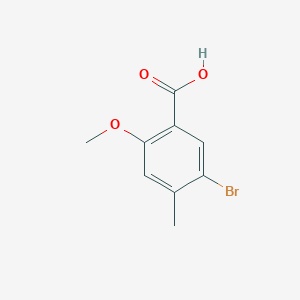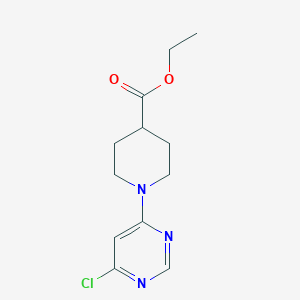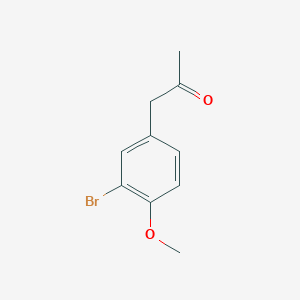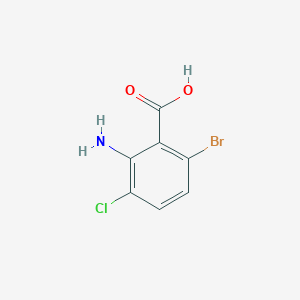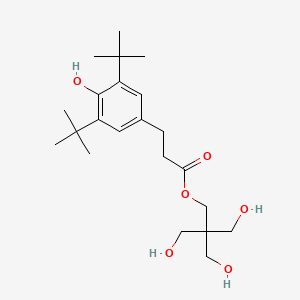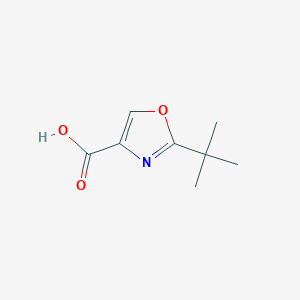![molecular formula C8H6N2O B1289857 1H-吡咯并[2,3-b]吡啶-5-甲醛 CAS No. 849067-90-9](/img/structure/B1289857.png)
1H-吡咯并[2,3-b]吡啶-5-甲醛
描述
1H-Pyrrolo[2,3-b]pyridine-5-carbaldehyde is a heterocyclic compound that has garnered interest due to its potential applications in pharmaceuticals and materials science. The structure of this compound features a pyrrole ring fused to a pyridine ring, with an aldehyde functional group at the fifth position. This moiety is a key intermediate in the synthesis of various complex molecules, including natural products and drug candidates .
Synthesis Analysis
The synthesis of pyrrole carbaldehyde derivatives, including 1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde, can be achieved through various methods. One approach involves the one-pot conversion of carbohydrates into N-substituted 5-(hydroxymethyl)pyrrole-2-carbaldehydes, which can then undergo further cyclization to yield pyrrole-fused poly-heterocyclic compounds . Another method reported the synthesis of pyrrole-3-carbaldehydes from 5-bromo-1,2,3-triazine through a palladium-catalyzed Sonogashira coupling reaction followed by a silver-mediated annulation . Additionally, a one-step synthesis of 3,4-disubstituted pyrrole-2,5-dicarbaldehydes has been developed, which involves the condensation of β-substituted pyrrole-2-carboxylic acids with triethyl orthoformate .
Molecular Structure Analysis
The molecular structure of 1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde is characterized by the presence of a pyrrole ring fused to a pyridine ring. This bicyclic system exhibits reactivity at various positions, which can be exploited in synthetic chemistry. For instance, the compound has been shown to undergo electrophilic substitution reactions predominantly at the 3-position, although substitution at the 2-position has also been observed .
Chemical Reactions Analysis
1H-Pyrrolo[2,3-b]pyridines, including the 5-carbaldehyde derivative, are versatile intermediates that can participate in a range of chemical reactions. They have been found to undergo nitration, nitrosation, bromination, iodination, and reaction with Mannich bases. Additionally, they can form di-3-(1H-pyrrolo[2,3-b]pyridyl)methanes upon reaction with aldehydes and can yield various derivatives when treated with different reagents, such as nitrosobenzene or chloroform and alkali .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde derivatives are influenced by the substituents on the pyrrole and pyridine rings. These properties are crucial for their applications in drug synthesis and material science. For example, the introduction of a piperidinyl group has been shown to improve aqueous solubility, which is important for the bioavailability of potential drug molecules . The photophysical properties, such as absorption and emission spectra, are also affected by the substituents at specific positions on the pyridine ring, which can be tailored for specific applications .
科学研究应用
合成杂环化合物
1H-吡咯并[2,3-b]吡啶-5-甲醛是合成各种杂环化合物的关键中间体。例如,它用于合成吡唑并[3,4-d]吡咯并[2,3-b]吡啶衍生物,通过氧化和分子内环加成过程获得,产生良好产率的三环杂环化合物(El-Nabi, 2004)。此外,通过改进传统合成方法,可以制备各种烷基和芳基取代的1H-吡咯并[2,3-b]吡啶衍生物,展示了该化合物在化学合成中的多功能性(Herbert & Wibberley, 1969)。
在抗癌药物合成中的作用
该化合物在合成小分子抗癌药物中具有重要意义。一项研究描述了1-(2-(哌啶-1-基)乙基)-1H-吡咯-2-甲醛的合成,这是这些药物开发中的重要中间体,突出了它在制药研究中的作用(Wang, Tu, Han, & Guo, 2017)。
单分子磁体的发展
在材料科学领域,1H-吡咯并[2,3-b]吡啶-5-甲醛衍生物用于制造具有磁性能的超分子结构。一项研究展示了一种衍生物作为配体在配位亚磁性过渡金属离子中的应用,导致了展示单分子磁性行为的桶状团簇的发展(Giannopoulos et al., 2014)。
抗菌性能
从1H-吡咯并[2,3-b]吡啶-5-甲醛衍生物合成的一系列羧酸在体外显示出抗菌活性,表明其在开发新的抗菌剂中的潜在用途(Toja et al., 1986)。
光物理性能
该化合物的衍生物也被用于研究其光物理性能。例如,基于1H-吡咯并[2,3-b]吡啶-5-甲醛衍生物的杂环邻氨基醛具有吸收和发射性能,这些性能取决于它们的取代基,这对于光电子学和光物理学应用可能具有重要意义(Patil et al., 2010)。
安全和危害
未来方向
作用机制
Target of Action
The primary targets of 1H-Pyrrolo[2,3-b]pyridine-5-carbaldehyde are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . They play an essential role in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .
Mode of Action
1H-Pyrrolo[2,3-b]pyridine-5-carbaldehyde interacts with FGFRs, inhibiting their activity . Upon binding to fibroblast growth factors, FGFRs undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling . The compound’s interaction with FGFRs prevents this process, thereby inhibiting the activation of these signaling pathways .
Biochemical Pathways
The inhibition of FGFRs by 1H-Pyrrolo[2,3-b]pyridine-5-carbaldehyde affects several biochemical pathways. These include the RAS–MEK–ERK, PLCγ, and PI3K–Akt pathways . These pathways are involved in regulating cell proliferation, migration, and angiogenesis . By inhibiting FGFRs, the compound disrupts these pathways, potentially leading to reduced cell proliferation and migration .
Pharmacokinetics
Similar compounds have shown poor in vitro metabolic stability, which is reflected in their in vivo pharmacokinetic profiles . This suggests that the compound may have low bioavailability, although further studies are needed to confirm this.
Result of Action
In vitro studies have shown that 1H-Pyrrolo[2,3-b]pyridine-5-carbaldehyde can inhibit cell proliferation and induce apoptosis . For example, one derivative of the compound exhibited potent FGFR inhibitory activity and was able to inhibit breast cancer 4T1 cell proliferation and induce its apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells .
属性
IUPAC Name |
1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O/c11-5-6-3-7-1-2-9-8(7)10-4-6/h1-5H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDANOCTXZFZIHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC=C(C=C21)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40628565 | |
| Record name | 1H-Pyrrolo[2,3-b]pyridine-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40628565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
849067-90-9 | |
| Record name | 1H-Pyrrolo[2,3-b]pyridine-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40628565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

